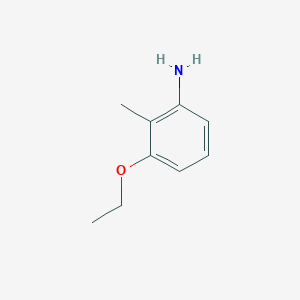
3-Ethoxy-2-methylaniline
Cat. No. B3045654
M. Wt: 151.21 g/mol
InChI Key: YWTKEOVIVQLVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09380782B2
Procedure details


A mixture of 1-ethoxy-2-methyl-3-nitrobenzene described in Reference Preparation example 2539.9 g, palladium-carbon (palladium 5%) 4 g and ethanol 200 mL was stirred at room temperature under hydrogen atmosphere for eighteen hours. The mixtures were filtered and the filtrates were concentrated to give 3-ethoxy-2-methylaniline 33.0 g.

Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[CH3:13])[CH3:2]>[C].[Pd].C(O)C>[CH2:1]([O:3][C:4]1[C:5]([CH3:13])=[C:6]([CH:7]=[CH:8][CH:9]=1)[NH2:10])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=C(C(=CC=C1)[N+](=O)[O-])C
|
Step Two
|
Name
|
palladium-carbon
|
|
Quantity
|
4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature under hydrogen atmosphere for eighteen hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixtures were filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrates were concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C(=C(N)C=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
